molecular formula C14H17N3O2S B14366652 N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide CAS No. 90809-04-4

N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide

Cat. No.: B14366652
CAS No.: 90809-04-4
M. Wt: 291.37 g/mol
InChI Key: YWSPKOKOJVSZNE-UHFFFAOYSA-N
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Description

N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common method involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then coupled with a benzoyl chloride derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole and benzamide moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

90809-04-4

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[4-(2-amino-4-oxo-1,3-thiazol-5-yl)butyl]benzamide

InChI

InChI=1S/C14H17N3O2S/c15-14-17-13(19)11(20-14)8-4-5-9-16-12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,16,18)(H2,15,17,19)

InChI Key

YWSPKOKOJVSZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC2C(=O)N=C(S2)N

Origin of Product

United States

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